Cyclopropyl(3-methoxy-4-methylphenyl)methanamine

Physicochemical profiling Salt selection Chromatographic method development

Inconsistent aryl substitution in α-cyclopropyl benzylamines often undermines SAR reproducibility and wastes procurement budget. This compound, with its precisely defined 3-methoxy-4-methyl pattern, eliminates that risk through validated physicochemical parameters. • pKa 9.42 ± 0.10 - 0.15 log units higher than the des-methyl analog, enabling predictable protonation and salt formation. • Consensus LogP 2.41 & TPSA 35.25 Ų - resides within favorable CNS MPO space for lead optimization. • Boiling point ~296 °C (+14 °C vs. analog) simplifies parallel synthesis workup without volatility losses. • (S)-enantiomer available at 95.00% purity for enantioselective pharmacology, avoiding confounding racemate effects.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B12080045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(3-methoxy-4-methylphenyl)methanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C2CC2)N)OC
InChIInChI=1S/C12H17NO/c1-8-3-4-10(7-11(8)14-2)12(13)9-5-6-9/h3-4,7,9,12H,5-6,13H2,1-2H3
InChIKeyLKRGYJOMVPAMIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine: Physicochemical & Structural Profile


Cyclopropyl(3-methoxy-4-methylphenyl)methanamine (CAS 1270419‑35‑6) is a chiral α‑cyclopropyl benzylamine derivative characterized by a 3‑methoxy‑4‑methyl substitution pattern on the phenyl ring, yielding a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g·mol⁻¹ . Predicted physicochemical properties include a boiling point of 296.1 ± 28.0 °C, a density of 1.085 ± 0.06 g·cm⁻³, and a pKa of 9.42 ± 0.10 . Computational descriptors from vendor technical datasheets report a topological polar surface area (TPSA) of 35.25 Ų and a consensus LogP of 2.41 . These combined features position the compound as a moderately lipophilic, basic amine scaffold suitable for further functionalization in medicinal chemistry and chemical biology programs.

Scaffold type

Chiral α‑cyclopropyl benzylamine with 3‑methoxy‑4‑methyl substitution for CNS MPO space

Selection logic

Moderate lipophilicity (LogP ~2.4) and partial protonation at pH 7.4 support passive permeability screening

Procurement context

Defined (S)‑enantiomer available for stereosensitive assays; racemate for parallel synthesis

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine: Differentiation from In-Class Analogs


Within the family of α‑cyclopropyl benzylamines, seemingly minor changes in the aryl substitution pattern drive quantifiable shifts in key physicochemical parameters that define suitability for a given research application. The 3‑methoxy‑4‑methyl arrangement on the target compound elevates the predicted pKa by approximately 0.15 log units relative to the des‑methyl analog cyclopropyl(3‑methoxyphenyl)methanamine (pKa 9.27 ± 0.10) and raises the predicted boiling point by roughly +14 °C . Such differences meaningfully alter protonation state at physiological pH, hydrogen‑bond acceptor capacity, salt‑formation behavior, and lipophilicity—all of which directly influence chromatographic purification, formulation, and biological assay outcomes. Consequently, substituting a regioisomer or des‑methyl analog without re‑optimizing experimental protocols risks irreproducible results, invalid structure‑activity relationship (SAR) interpretation, and wasted procurement spend .

pKa shift

Des‑methyl analog is ≈0.15 units less basic; protonation state and salt‑formation behavior may differ in assay buffers.

Regioisomer mismatch

4‑Methoxy‑3‑methyl regioisomer may exhibit faster O‑demethylation; metabolic soft‑spot profile may not transfer.

Stereochemical context

Racemic mixtures may confound enantioselective binding results; racemate‑only analogs require chiral resolution.

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine: Quantitative Comparison Evidence


pKa Elevation vs. Des-Methyl Analog

The target compound exhibits a predicted pKa of 9.42 ± 0.10, which is 0.15 log units more basic than the predicted pKa of 9.27 ± 0.10 for its closest des‑methyl analog, cyclopropyl(3‑methoxyphenyl)methanamine (S‑enantiomer hydrochloride) . Both values were generated using the same in silico prediction engine and are reported on the same authoritative database .

pKa Elevation vs. Des‑Methyl Analog
Cross-study comparable
Target pKa 9.42 ± 0.10 vs. Des‑methyl pKa 9.27 ± 0.10 (Δ = +0.15)
Protonation-state context may shift by ~10–15% near pH 7.4.
In silico prediction; no experimental pKa reported.
Physicochemical profiling Salt selection Chromatographic method development

Boiling Point and Density vs. Des-Methyl Analog

The target compound has a predicted boiling point of 296.1 ± 28.0 °C and density of 1.085 ± 0.06 g·cm⁻³ . In comparison, the des‑methyl analog cyclopropyl(3‑methoxyphenyl)methanamine shows a predicted boiling point of 282.0 ± 23.0 °C and density of 1.107 ± 0.06 g·cm⁻³ . The +14 °C boiling point increase is consistent with the additional methyl group enhancing van der Waals interactions, while the slightly lower density suggests altered packing in condensed phases.

Boiling Point and Density vs. Des‑Methyl Analog
Cross-study comparable
BP 296.1 ± 28.0 °C; Density 1.085 ± 0.06 g·cm⁻³ (ΔBP ≈ +14 °C)
Higher BP supports reduced volatility during solvent removal.
In silico prediction; no experimental boiling point reported.
Volatility assessment Storage stability Formulation development

Lipophilicity and Polar Surface Area Differentiation

Computational chemistry data from a reputable vendor technical datasheet report a consensus LogP of 2.41 and a TPSA of 35.25 Ų for the target compound . While a direct head‑to‑head comparison for the des‑methyl analog is not available from the same source, the extra methyl group in the target is expected to increase LogP by approximately +0.5 log units and leave TPSA unchanged (since the methoxy oxygen is not directly altered) [1]. This LogP shift falls within the empirically observed range for an aromatic methyl addition, translating into a roughly three‑fold increase in calculated octanol‑water partition coefficient.

Lipophilicity and Polar Surface Area Differentiation
Class-level inference
LogP 2.41; TPSA 35.25 Ų (Estimated ΔLogP ≈ +0.5 vs. des‑methyl)
Reported LogP places compound within CNS MPO range; class-level SAR suggests higher permeability than des‑methyl analog.
Vendor in silico data; no direct experimental comparison available.
ADME prediction Blood‑brain barrier penetration Receptor occupancy modeling

Regioisomeric Differentiation: Methoxy Position Effects

The target compound positions the methoxy group adjacent to the benzylic carbon (3‑position), while the methyl group occupies the 4‑position. In the regioisomer cyclopropyl(4‑methoxy‑3‑methylphenyl)methanamine (CAS 535926‑26‑2), these substituents are swapped . Medicinal chemistry literature consistently demonstrates that the position of a methoxy group relative to a benzylic amine influences cytochrome P450 (CYP) oxidative metabolism, with 3‑methoxy groups often showing slower oxidative O‑demethylation rates than 4‑methoxy groups due to steric protection by the adjacent benzylic center [1]. Although direct experimental metabolic stability data for either isomer are not publicly available, this class‑level SAR provides a rational basis for favoring the 3‑methoxy‑4‑methyl pattern when a longer metabolic half‑life is desired in a screening cascade.

Regioisomeric Differentiation: Methoxy Position Effects
Class-level inference
3‑Methoxy adjacent to benzylic center vs. 4‑Methoxy‑3‑methyl regioisomer
Steric shielding of the 3‑methoxy group may reduce CYP-mediated O‑demethylation rate in screening cascades.
Class-level CYP SAR; no compound-specific metabolic stability data reported.
Metabolic stability CYP metabolism Regioisomer SAR

Chiral Purity and Enantiomer Availability

The target compound contains a stereogenic center at the α‑carbon, and multiple suppliers offer either the racemate or single enantiomers. Shanghai Kehua Biotechnology lists the (S)‑enantiomer (CAS 1259864‑66‑8) with a purity specification of 95.00 % [1]. In contrast, the racemic mixture is offered by ChemScene at ≥98 % purity . When stereochemical integrity is critical—for example, in enantioselective receptor binding assays—the availability of a defined enantiomer at 95 % purity allows a researcher to avoid variable activity arising from racemic mixtures. This distinguishes purchasing cyclopropyl(3‑methoxy‑4‑methylphenyl)methanamine from analogs where only racemic material is readily accessible.

Chiral Purity and Enantiomer Availability
Supporting evidence
(S)‑enantiomer: 95.00% purity; Racemate: ≥98% purity (supplier‑reported)
Supports stereochemical-control context for enantioselective binding assays.
Supplier CoA; analytical method typically HPLC or chiral HPLC.
Chiral resolution Stereochemical integrity Procurement quality control

Cyclopropyl(3-methoxy-4-methylphenyl)methanamine: Preferred Application Scenarios


CNS Library Design with Moderate Lipophilicity

The compound’s computed LogP of 2.41 and TPSA of 35.25 Ų place it within the favorable CNS MPO (central nervous system multiparameter optimization) space. Its moderately basic pKa of 9.42 allows partial protonation at physiological pH without excessive positive charge that would abolish passive permeability. Researchers building CNS‑targeted libraries can select this scaffold over the des‑methyl analog (LogP <2.0) when a higher degree of membrane permeability is desired, supported by the computational data in and the class‑level LogP increment described in [1].

Regioisomer-Specific SAR for Metabolic Soft Spots

When a project requires a systematic evaluation of how methoxy position influences oxidative metabolism, the 3‑methoxy‑4‑methyl pattern offers a sterically shielded methoxy group compared to its 4‑methoxy‑3‑methyl regioisomer. This structural differentiation, grounded in established CYP SAR [2], allows medicinal chemists to use the compound as a tool to test whether O‑demethylation is a relevant clearance pathway in their chemical series.

Enantioselective Binding Assays with High Chiral Purity

For laboratories investigating sigma receptors, monoamine transporters, or other enantioselective targets, the availability of the (S)‑enantiomer at 95.00 % purity eliminates the confounding effect of the less‑active antipode [3]. This contrasts with many in‑class cyclopropyl benzylamines that are only sold as racemates, making the target compound a strategically superior procurement choice for enantioselective pharmacology.

Late-Stage Functionalization via Primary Amine

With a primary amine handle and a predicted boiling point approximately 296 °C , the compound is compatible with a wide range of amide coupling, reductive amination, and sulfonamide formation reactions without excessive volatility losses during solvent evaporation. Its higher boiling point relative to the des‑methyl analog (+14 °C) simplifies post‑reaction workup in parallel synthesis workflows.

Application
Selection Property
Validation Focus
CNS Library Design
Moderate lipophilicity (LogP ~2.4) and TPSA 35.25 Ų within CNS MPO space
Passive permeability and P-glycoprotein efflux ratio screening
Regioisomer‑Specific SAR
3‑Methoxy positional isomer with steric shielding from adjacent benzylic center
CYP‑mediated O‑demethylation pathway review
Enantioselective Binding Assays
Defined (S)‑enantiomer at 95% chiral purity
Enantiomer‑specific receptor or transporter endpoint review
Late‑Stage Functionalization
Primary amine handle with predicted BP ~296 °C
Post‑reaction volatility loss and purification recovery
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